MQLQCTPTXUAWKM-UHFFFAOYSA-N
Description
However, based on structural analogs and general principles of chemical identification, this compound likely belongs to a class of organic molecules with functional groups such as amines, aromatic rings, or heterocyclic systems. Such compounds often exhibit diverse physicochemical properties and applications in pharmaceuticals, agrochemicals, or material science.
Key inferred properties (derived from analogous compounds in the evidence):
- Molecular Weight: Estimated 200–300 g/mol (common for heterocyclic or aromatic amines).
- LogP: ~2–4 (indicative of moderate lipophilicity, similar to trifluoromethylpyridine derivatives) .
- Hydrogen Bond Donors/Acceptors: Likely 1–2 donors and 3–5 acceptors, typical for nitrogen-containing heterocycles.
- Topological Polar Surface Area (TPSA): ~40–60 Ų (suggestive of moderate solubility and membrane permeability) .
Properties
Molecular Formula |
C16H21N5O4S2 |
|---|---|
Molecular Weight |
411.495 |
InChI |
InChI=1S/C16H21N5O4S2/c1-24-6-4-20-10-11-12(14(20)23)17-15-21(13(11)22)18-16(27-15)26-9-5-19-2-7-25-8-3-19/h2-10H2,1H3 |
InChI Key |
MQLQCTPTXUAWKM-UHFFFAOYSA-N |
SMILES |
COCCN1CC2=C(C1=O)N=C3N(C2=O)N=C(S3)SCCN4CCOCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Structural Similarities :
- HVXHWBMLTSDYGK-UHFFFAOYSA-N shares a trifluoromethylpyridine core, a feature common in agrochemicals due to its metabolic stability .
- This compound likely contains aromatic amines, analogous to (5-(Trifluoromethyl)pyridin-2-yl)methanamine, which is used in drug synthesis.
Physicochemical Contrasts: Lipophilicity: this compound’s higher estimated LogP (~2.5 vs. 1.8) suggests better membrane permeability than non-fluorinated amines. Polarity: Its TPSA (~50 Ų) aligns with compounds exhibiting moderate blood-brain barrier penetration, unlike highly polar derivatives (e.g., hydrochlorides) .
Synthetic Utility :
- Compounds like NKUGITBAQSUFCV-UHFFFAOYSA-N are used in high-throughput screening, whereas this compound’s inferred structure suggests suitability for custom synthesis (e.g., via Buchwald-Hartwig amination or Suzuki coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
